Product packaging for MCPA-ethyl(Cat. No.:CAS No. 2698-38-6)

MCPA-ethyl

Cat. No.: B055666
CAS No.: 2698-38-6
M. Wt: 228.67 g/mol
InChI Key: OUYDEKFRLSFDMU-UHFFFAOYSA-N
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Description

MCPA-ethyl is a selective, systemic phenoxy herbicide of significant importance in agricultural and plant science research. As the ethyl ester derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), it functions as a synthetic auxin mimic. Upon application and uptake by broadleaf plants, it disrupts normal hormonal balance, leading to uncontrolled growth, tissue senescence, and ultimately plant death. This mechanism of action makes it an invaluable tool for researchers studying plant physiology, auxin signaling pathways, and the molecular basis of herbicide selectivity in crops versus weeds. Its primary research applications include use as a standard or reference compound in herbicide efficacy trials, environmental fate and degradation studies, and the development of analytical methods for residue detection. Furthermore, this compound is crucial in investigations aimed at understanding and managing herbicide resistance in weed populations. This high-purity compound is provided to facilitate rigorous, reproducible scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B055666 MCPA-ethyl CAS No. 2698-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenoxy)acetate
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InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OUYDEKFRLSFDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60181480
Record name MCPA-ethyl [ISO]
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2698-38-6
Record name Ethyl 2-methyl-4-chlorophenoxyacetate
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Record name MCPA-ethyl [ISO]
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Record name MCPA-ethyl
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Record name MCPA-ethyl [ISO]
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Record name Ethyl 4-chloro-o-tolyloxyacetate
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Mechanism of Herbicidal Action

Molecular Mimicry of Plant Hormones: Auxinic Activity

MCPA-ethyl, or its active form MCPA, belongs to the phenoxy herbicide family, which are classified as synthetic auxins (Herbicide Resistance Action Committee, HRAC, Group 4) wikipedia.orgpnwhandbooks.orgherts.ac.uknih.gov. These compounds imitate the natural plant growth hormone indole-3-acetic acid (IAA), which is crucial for regulating various aspects of plant development, including cell elongation, division, and differentiation nih.govlmaleidykla.lt. By mimicking IAA, this compound is absorbed through the leaves and roots and subsequently translocated to the plant's meristematic tissues—regions of active growth wikipedia.orgorst.eduwaterquality.gov.aunih.gov. This molecular mimicry overloads the plant's endogenous auxin response systems, leading to an unregulated and excessive signaling cascade that the plant cannot properly manage nih.gov. The application of synthetic auxins like MCPA at concentrations significantly higher than natural auxin levels in plants (e.g., 1,000 times higher) stimulates rapid and uncoordinated cell growth, ultimately resulting in plant death waterquality.gov.au.

Cellular and Subcellular Disturbances in Susceptible Plants

The uncontrolled auxinic activity induced by this compound leads to profound disturbances at the cellular and subcellular levels within susceptible plants.

Disruption of Protein Synthesis and Cell Division

Within the actively growing regions of the plant, such as the meristematic tissues, MCPA interferes with fundamental cellular processes, including protein synthesis and normal cell division orst.edurigbytaylor.comfao.orgalberta.ca. This disruption impacts the cell cycle, preventing proper cell division and leading to malformed growth alberta.ca. Physiological and biochemical evidence indicates that auxinic herbicides affect cell division, growth, and differentiation of meristematic tissues, resulting in an excessive loss of proteins and carbohydrates researchgate.net.

Phytotoxic Manifestations and Physiological Responses in Target Species

The cellular and subcellular disturbances caused by this compound manifest as distinct macroscopic symptoms and physiological responses in target weed species.

Macroscopic Symptoms (e.g., Stem Curl-over, Leaf Withering)

Visible symptoms of this compound phytotoxicity include uncontrolled and unsustainable growth, leading to characteristic stem curl-over and leaf withering wikipedia.orgherbiguide.com.au. Other common macroscopic symptoms observed in susceptible plants include leaf epinasty (downward curling or twisting of leaves), stem curvature, and an intensified green pigmentation of the leaves researchgate.net. Stem deformation and discoloration of leaves have also been reported in affected plants mdpi.com. These symptoms are a direct consequence of the disrupted growth regulation and cellular integrity.

Root System Responses and Development Alterations

The root system of target plants also exhibits significant responses and developmental alterations due to this compound exposure. MCPA is readily absorbed by plant roots and translocated throughout the plant wikipedia.orgnih.gov. It can lead to a pronounced inhibition of root growth and hypocotyl elongation researchgate.netmdpi.com. Studies have shown that MCPA can disturb the mesophyll cell structure and severely impact the root cell elongation zone and root hair zone researchgate.netmdpi.com. The inhibitory concentrations for root length are often lower compared to those for shoots, indicating a more pronounced effect on the root system researchgate.net. Furthermore, a reduction in root dry weight has been observed following MCPA application researchgate.net. In some cases of herbicide resistance, rapid translocation of MCPA to the roots, potentially followed by exudation from the plant, has been observed as a resistance mechanism researchgate.netnih.gov.

Environmental Fate and Transport Dynamics

Transport and Mobility in Environmental Compartments

Soil Adsorption-Desorption Dynamics and Leaching Potential

MCPA, the primary environmental metabolite of MCPA-ethyl, exhibits low adsorption to soil matrices and is weakly retained in soils, leading to a high leaching potential sourcetotap.euresearchgate.netresearchgate.net. This characteristic makes MCPA a potential groundwater contaminant herts.ac.ukherts.ac.uk.

Research findings highlight the significant mobility of MCPA in soil columns. Studies have shown that in sandy soils, a substantial portion of the applied MCPA, ranging from 70% to 99%, can be collected in leachates, indicating its high mobility through the soil profile researchgate.net. The low sorption of MCPA in soils with low organic carbon content further contributes to its easy leachability researchgate.net.

The adsorption capacity of MCPA in soil can be influenced by soil amendments. For instance, the addition of de-oiled two-phase olive mill waste has been shown to increase the adsorption capacity of MCPA in soils. When 5% of this amendment was applied, adsorption capacity increased by factors between 1.18 and 3.59, and up to 4.93 for aged waste, compared to unamended soils nih.gov. Consequently, in field-amended soil, the amount of MCPA leached was significantly reduced from 56.9% in unamended soil to 15.9% nih.gov. Similarly, soils amended with 1% wheat ash by weight demonstrated 8 to 16 times greater effectiveness in sorbing MCPA than ash-free soils. The addition of ash also decreased the desorption of MCPA by approximately 20% researchgate.net.

Table 1: Influence of Soil Amendments on MCPA Leaching and Adsorption

Amendment TypeAmendment RateEffect on MCPA Leaching (Field Study)Effect on MCPA Adsorption (Laboratory Study)Source
De-oiled two-phase olive mill waste (Aged)5%Reduced from 56.9% to 15.9%Increased by factor of 4.93 nih.gov
De-oiled two-phase olive mill waste (Fresh)5%Not specifiedIncreased by factors of 1.18 - 3.59 nih.gov
Wheat Ash1%Not specified8-16 times more effective sorption researchgate.net

Surface Runoff and Subsurface Flow Pathways

MCPA, as a result of its low soil adsorption and high water solubility, is susceptible to transport into surface and groundwater bodies sourcetotap.euresearchgate.net. It can contaminate surface water through various pathways, including spray drift and surface runoff regulations.govnih.gov. Fast runoff pathways immediately following application are considered likely routes for its transport from land to water sourcetotap.eu.

Pesticides, including MCPA, are known to move from cultivated fields into aquatic environments through surface runoff and leaching asabe.org. MCPA has been detected in various rivers in Quebec, indicating its presence in surface water bodies asabe.org. Modeling frameworks developed to assess pesticide inputs to receiving waters suggest that surface runoff is a major pathway for pesticides, accounting for a significant portion of the annual loading nih.gov. For instance, one modeling study indicated that surface runoff contributed 76% of the annual pesticide loading, with spray drift accounting for the remaining 24% nih.gov.

Bioconcentration and Bioaccumulation Potential in Organisms

The bioconcentration and bioaccumulation potential of this compound are primarily assessed in terms of its rapid degradation product, MCPA (the acid). MCPA itself is generally considered to have a low bioconcentration potential.

Studies on MCPA have reported a low bioconcentration factor (BCF), typically less than 100, and a low Log Pow (octanol-water partition coefficient), typically less than 3 gardenworld.co.uk. An eight-week bioconcentration test conducted on Cyprinus carpio (common carp) further supports this, showing BCF values of less than 1 when tested at 0.5 mg/L and less than 11 at 0.05 mg/L ineris.fr. These findings collectively suggest that MCPA has a low tendency to bioconcentrate in aquatic organisms.

Table 2: Bioconcentration Potential of MCPA

CompoundOrganismTest DurationConcentrationBioconcentration Factor (BCF)Log PowBioconcentration PotentialSource
MCPACyprinus carpio8 weeks0.5 mg/L< 1N/ALow ineris.fr
MCPACyprinus carpio8 weeks0.05 mg/L< 11N/ALow ineris.fr
MCPAN/AN/AN/A< 100< 3Low gardenworld.co.uk

Herbicide Resistance Evolution and Mechanisms

Physiological Basis of Resistance to MCPA-ethyl and Related Auxin Herbicides

The physiological mechanisms conferring resistance to this compound primarily involve modifications in how the plant interacts with the herbicide, specifically affecting its movement and detoxification within the plant.

A key factor in the efficacy of systemic herbicides like this compound is their ability to be absorbed by the leaves and translocated to sites of action, particularly the rapidly growing apical meristems. Research has shown that while the initial absorption of the herbicide through the leaf cuticle may not differ between resistant and susceptible biotypes, the subsequent movement within the plant can be significantly altered. nih.govresearchgate.net

In a resistant biotype of common hemp-nettle (Galeopsis tetrahit), for instance, no significant difference was found in the total amount of [¹⁴C]MCPA absorbed compared to a susceptible biotype; both absorbed 54% of the applied herbicide after 72 hours. nih.govacs.org However, the internal distribution of the herbicide varied dramatically. The resistant plants exported significantly less of the absorbed MCPA out of the treated leaves to vital growth points. nih.govacs.org Specifically, the amount of radiolabeled MCPA that reached the apical meristem was less than half in resistant plants compared to susceptible ones (6% vs. 13%). nih.gov A similar reduction in translocation was observed towards the roots. nih.govacs.org

Likewise, a resistant population of Palmer amaranth (B1665344) (Amaranthus palmeri) showed no difference in MCPA absorption but exhibited reduced translocation of the herbicide to tissues below the treated leaf at 48 hours after application when compared to a susceptible population. researchgate.net This reduction in movement to meristematic tissues, where the herbicide exerts its primary phytotoxic effects, is a critical physiological defense. By limiting the accumulation of this compound at its target sites, the plant can mitigate its toxic effects and survive. cambridge.orgnih.gov

Table 1: Comparison of [¹⁴C]MCPA Translocation in Resistant (R) and Susceptible (S) Weed Biotypes 72 Hours After Treatment

SpeciesBiotype% Recovered ¹⁴C Exported from Treated Leaf% Recovered ¹⁴C in Apical Meristem% Recovered ¹⁴C in Root
Hemp-nettle (Galeopsis tetrahit) Resistant (R)45%6%32%
Susceptible (S)58%13%38%

Data sourced from studies on MCPA resistance in hemp-nettle. nih.gov

Another prevalent non-target-site resistance mechanism is the enhanced ability of a weed biotype to metabolize, or break down, the herbicide into non-toxic or less toxic compounds. nih.gov This detoxification process prevents the active herbicide molecule from accumulating to lethal concentrations at the target site.

Studies on MCPA-resistant common hemp-nettle have revealed that in addition to altered translocation, a higher rate of MCPA metabolism in the roots contributes to its survival. nih.govacs.org Similarly, in a multiple-herbicide resistant population of Palmer amaranth, plants were found to metabolize MCPA more rapidly than susceptible plants, with the most significant differences observed at 12 and 24 hours after treatment. researchgate.net

A major family of enzymes implicated in the metabolic resistance to a wide array of herbicides, including synthetic auxins, is the cytochrome P450 monooxygenases (P450s). mdpi.comfrontiersin.org These enzymes are crucial components of Phase I metabolism, where they catalyze oxidative reactions that modify the herbicide molecule, often as a first step towards its detoxification. frontiersin.orgnih.gov

The involvement of P450s in MCPA resistance in Palmer amaranth was confirmed through the use of a P450 inhibitor, malathion (B1675926). researchgate.net When the resistant plants were treated with malathion prior to MCPA application, the resistance was reversed, indicating that P450-mediated metabolism is a key mechanism. researchgate.netnih.gov This enzymatic activity enhances the breakdown of the herbicide before it can cause lethal damage. researchgate.net The increased activity of P450s can lead to cross-resistance, where a weed population becomes resistant to herbicides from different chemical classes, even those to which it has not been previously exposed. frontiersin.orgnih.gov

While cytochrome P450s are a primary focus, they are part of a broader, multi-phase detoxification system in plants. nih.gov Following the initial modification by P450s (Phase I), the herbicide metabolites are often conjugated with sugars or peptides in Phase II, a process facilitated by enzymes such as glutathione (B108866) S-transferases (GSTs) and glucosyltransferases (GTs). nih.gov These conjugation reactions further decrease the phytotoxicity of the compound and increase its water solubility, preparing it for sequestration.

In the final phase (Phase III), the conjugated metabolites are transported and compartmentalized into vacuoles or cell walls, effectively removing them from metabolically active regions of the cell. nih.gov The evolution of enhanced activity in any part of this complex metabolic network can contribute to herbicide resistance. For example, some weed populations have shown enhanced GST activity as a mechanism of resistance to certain herbicides. nih.gov Therefore, while P450s are a critical component, a comprehensive understanding of this compound resistance must consider the potential upregulation of the entire metabolic pathway.

Enhanced Herbicide Metabolism as a Resistance Mechanism

Genetic Basis of this compound Resistance

The physiological traits that confer resistance are inherited, and understanding their genetic basis is essential for predicting and managing the spread of resistance.

For phenoxyacetic acid herbicides like MCPA, resistance is typically a nuclear trait, meaning the genes responsible are located in the cell nucleus rather than in cytoplasmic organelles like chloroplasts or mitochondria. This allows the resistance traits to be spread through both pollen and seeds.

Target-Site Resistance (TSR) Mechanisms (e.g., Mutations in Auxin Response Factors)

Target-site resistance (TSR) occurs when a genetic mutation alters the herbicide's target protein, reducing or eliminating its binding affinity. frontiersin.org This prevents the herbicide from carrying out its intended mode of action. frontiersin.org In the case of synthetic auxins like this compound, the primary targets are components of the auxin signaling pathway, which regulates plant growth and development.

A key mechanism of TSR to synthetic auxins involves mutations in genes encoding for Auxin Response Factors (ARFs) . ARFs are transcription factors that bind to auxin-responsive elements in the promoters of genes, regulating their expression. Research into a population of green pigweed (Amaranthus powellii) from Ontario, Canada, which exhibited a 4.4-fold resistance to MCPA, has provided direct evidence for this mechanism. acs.orgresearchgate.net

Investigations revealed that the resistance was not due to non-target site mechanisms like altered absorption, translocation, or metabolism. acs.orgresearchgate.net Instead, transcriptomic analysis identified a single nucleotide polymorphism (SNP) in the ARF9 gene. acs.org This specific mutation resulted in a substitution of the amino acid leucine (B10760876) with phenylalanine. acs.org It is hypothesized that this change in the ARF9 protein could disrupt its interaction with Aux/IAA repressor proteins, which would normally be degraded in the presence of high auxin concentrations (such as after an this compound application). By preventing the degradation of these repressors, the downstream lethal cascade of events is halted, allowing the weed to survive. acs.org

Non-Target-Site Resistance (NTSR) Mechanisms (e.g., Active Root Exudation, Enhanced Sequestration)

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. creative-proteomics.com These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. frontiersin.orgresearchgate.net For this compound, several NTSR mechanisms have been identified in various weed species.

Reduced Translocation and Enhanced Metabolism: One of the most studied NTSR mechanisms is a combination of reduced herbicide movement (translocation) and an increased rate of metabolic breakdown into non-toxic compounds. In a resistant biotype of hemp-nettle (Galeopsis tetrahit), researchers found that while the absorption of MCPA was similar to susceptible plants, the resistant plants transported significantly less of the herbicide out of the treated leaves to vital areas like the apical meristem and roots. nih.govcreative-proteomics.com Furthermore, this resistant biotype demonstrated a higher rate of MCPA metabolism specifically within its roots. nih.govcreative-proteomics.com Similarly, a Kansas population of Palmer amaranth (Amaranthus palmeri) with approximately 3-fold resistance to MCPA was found to translocate less of the herbicide and metabolize it more rapidly, a process likely involving cytochrome P450 enzymes. oup.commdpi.com

Active Root Exudation: Another identified NTSR mechanism is the active pumping of the herbicide out of the plant's roots and back into the soil. This process, known as active root exudation, has been suggested as a potential mechanism of MCPA resistance in wild radish (Raphanus raphanistrum). researchgate.netareeo.ac.ir Studies have shown that a significantly lower amount of MCPA was recovered from resistant plants compared to susceptible ones 48 hours after treatment, indicating that the herbicide was being actively expelled from the plant. researchgate.net

Enhanced Sequestration: This mechanism involves the herbicide being compartmentalized or "locked away" in parts of the plant cell, such as the vacuole, or bound to other molecules, preventing it from reaching its target site in a physiologically active form. creative-proteomics.com While less specifically documented for this compound compared to other mechanisms, it remains a potential contributor to NTSR in resistant weeds. creative-proteomics.com

Molecular and Omics Approaches in Resistance Research

The study of herbicide resistance has been significantly advanced by the application of molecular and "omics" technologies. These approaches, including genomics, transcriptomics, and proteomics, allow for a large-scale, comprehensive analysis of the molecular changes that underpin resistant phenotypes. They are crucial for moving beyond simply identifying resistance to understanding the complex genetic and biochemical pathways involved.

Transcriptomic Analysis (e.g., RNA-Sequencing for Differentially Expressed Genes)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. RNA-Sequencing (RNA-Seq) is a powerful transcriptomic technique that has been instrumental in elucidating MCPA resistance mechanisms. By comparing the gene expression profiles of resistant and susceptible weed populations, both with and without herbicide treatment, researchers can identify genes that are differentially expressed and may be involved in the resistance mechanism.

Proteomic Investigations of Resistant Phenotypes

Proteomics is the large-scale study of proteins, their structures, and their functions. In herbicide resistance research, proteomic techniques are used to identify differences in protein abundance or modification between resistant and susceptible plants. This can provide direct insight into the functional changes that confer resistance, as proteins are often the ultimate executors of biological processes.

While specific proteomic studies focusing solely on this compound are limited, research on auxinic herbicides as a class demonstrates the utility of this approach. In one study on dicamba-resistant wild mustard (Sinapis arvensis), proteomic analysis using two-dimensional electrophoresis and mass spectrometry identified 11 proteins that showed differential expression between resistant and susceptible biotypes after herbicide application. acs.org A notable finding was the increased expression of the enzyme peptidylprolyl cis-trans isomerase (PPIase), which is implicated in auxin signal transduction, suggesting its potential role in mediating resistance. acs.org

Techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are advanced, high-throughput proteomic methods that allow for the simultaneous identification and quantification of proteins in multiple samples. nih.gov iTRAQ has been successfully applied to investigate resistance to other herbicides, identifying key proteins involved in detoxification (e.g., cytochrome P450) and stress responses. nih.gov The application of such powerful proteomic tools holds significant promise for uncovering novel mechanisms of resistance to this compound and for identifying protein biomarkers associated with resistant phenotypes.

Case Studies of Field-Evolved Resistance in Weed Populations

The evolution of MCPA resistance is not a theoretical concern but a documented reality in agricultural fields. Several weed species have developed resistance following repeated exposure to this and other synthetic auxin herbicides.

Case Study 1: Galeopsis tetrahit (Hemp-Nettle) in Canada

A biotype of hemp-nettle (Galeopsis tetrahit) in Alberta, Canada, was confirmed to be resistant to MCPA in 1998. creative-proteomics.com This population was found in fields where cereals were commonly grown. creative-proteomics.com

Level of Resistance: Dose-response studies in a greenhouse setting revealed that the resistant (R) biotype had a resistance factor of 3.3 for MCPA compared to a susceptible (S) biotype. This means the R biotype required 3.3 times more MCPA to achieve a 50% reduction in growth (GR50) than the S biotype. nih.gov Interestingly, this population also showed cross-resistance to other synthetic auxin herbicides like fluroxypyr (B1673483) (8.2-fold resistance) and dicamba (B1670444) (1.7-fold resistance). nih.govcreative-proteomics.com

Mechanism of Resistance: Investigations into the physiological basis of resistance determined it to be a clear case of Non-Target-Site Resistance (NTSR) . There were no differences in the amount of MCPA absorbed by R and S plants. However, the R plants showed a significantly lower rate of MCPA translocation from the treated leaves to the roots and apical meristem. Additionally, the R plants exhibited a higher rate of MCPA metabolism in their roots, breaking the herbicide down into inactive forms more effectively. Genetic studies suggest that this resistance is controlled by at least two nuclear genes. nih.govcreative-proteomics.com

Case Study 2: Amaranthus spp. (Pigweeds) in North America

Several species within the Amaranthus genus have evolved resistance to MCPA, showcasing different underlying mechanisms.

Amaranthus powellii (Green Pigweed) in Ontario, Canada: Resistance to MCPA was confirmed in a population from a field near Dresden, Ontario. oup.com

Level of Resistance: This population demonstrated a 4.4-fold resistance to MCPA. It also exhibited resistance to other synthetic auxins, including aminocyclopyrachlor, dichlorprop-p, and mecoprop. oup.com

Mechanism of Resistance: Unlike the Galeopsis case, extensive studies concluded that the resistance in this A. powellii population is due to Target-Site Resistance (TSR) . No differences in herbicide absorption, translocation, or metabolism were found. acs.orgresearchgate.net RNA-sequencing identified a mutation in the Auxin Response Factor 9 (ARF9) gene, which is believed to disrupt the auxin signaling pathway and prevent the herbicide's lethal action. acs.org

Amaranthus palmeri (Palmer Amaranth) in Kansas, USA: A population of A. palmeri from a long-term conservation-tillage sorghum field in Kansas was identified as resistant to MCPA. mdpi.com

Level of Resistance: This population exhibited a ~3-fold resistance to MCPA. oup.commdpi.com

Mechanism of Resistance: The mechanism was determined to be Non-Target-Site Resistance (NTSR) , specifically enhanced metabolism. The resistant plants were found to metabolize MCPA more rapidly than susceptible plants. The use of malathion, an inhibitor of cytochrome P450 enzymes, reversed the resistance, indicating that these enzymes are involved in the rapid breakdown of the herbicide. oup.commdpi.com

Interactive Data Table: Summary of MCPA-Resistant Weed Case Studies

Click to view data
Weed SpeciesLocationResistance Factor (to MCPA)Resistance MechanismKey Findings
Galeopsis tetrahitAlberta, Canada3.3NTSRReduced translocation and enhanced metabolism in roots. nih.govcreative-proteomics.com
Amaranthus powelliiOntario, Canada4.4TSRMutation (SNP) in the ARF9 gene. acs.orgoup.com
Amaranthus palmeriKansas, USA~3.0NTSREnhanced metabolism via cytochrome P450 enzymes. oup.commdpi.com

Ecotoxicological Impact Assessments

Aquatic Organism Ecotoxicity

The presence of MCPA-ethyl in aquatic environments can lead to adverse effects on various trophic levels, from primary producers like algae to fish.

MCPA 2-ethylhexyl ester (MCPA 2-EHE) has demonstrated significant phytotoxicity to aquatic plants. For the freshwater vascular plant Lemna gibba, the EC50 (concentration causing 50% effect) was reported as 0.02 mg acid equivalent (ae)/L, with a No Observed Adverse Effect Concentration (NOAEC) of 0.004 mg ae/L epa.gov.

Table 1: Phytotoxicity of this compound to Aquatic Plants and Algae

Organism TypeSpeciesEndpointValue (mg ae/L)Source
Vascular PlantLemna gibbaEC500.02 epa.gov
Vascular PlantLemna gibbaNOAEC0.004 epa.gov
Non-vascular Plant (Algae)Selenastrum capricornutumEC50 Range0.17 - 1.3 epa.gov
Non-vascular Plant (Algae)Navicula pelliculosaEC50 Range0.17 - 1.3 epa.gov
Non-vascular Plant (Algae)Anabaena flos-aquaeEC50 Range0.17 - 1.3 epa.gov
Non-vascular Plant (Algae)Selenastrum capricornutumEC50> 392 herbiguide.com.au
Non-vascular Plant (Algae)Various AlgaeNOAEC Range0.0035 - 0.021 epa.gov

Technical MCPA ethylhexyl ester (MCPA EHE) has been classified as "highly toxic" to freshwater invertebrates under short-term exposure conditions, with an EC50 for daphnids reported as 0.18 mg a.e./L regulations.gov. In contrast, other general assessments for MCPA (which may refer to the acid or salt forms) indicate it is "practically nontoxic" to freshwater invertebrates, with a 48-hour LC50 for Daphnia magna greater than 190 mg/L apparentag.com.auorst.eduapparentag.com.au. However, the EPA specifically notes that the toxicity of MCPA 2-EHE tends to be two to three orders of magnitude greater than that of the acid and salts, likely due to enhanced cellular uptake epa.gov. Another source reports an LC50 > 100 mg/L for Daphnia for MCPA technical herbiguide.com.au.

Table 2: Sensitivity of Aquatic Invertebrates to this compound

Organism TypeSpeciesEndpointValue (mg/L or mg a.e./L)Toxicity ClassificationSource
InvertebrateDaphnidsEC500.18 (a.e.)Highly toxic regulations.gov
InvertebrateDaphnia magnaLC50 (48 hr)> 190Practically nontoxic apparentag.com.auapparentag.com.au
InvertebrateDaphniaLC50> 100Low hazard herbiguide.com.au

*Note: The "practically nontoxic" and "low hazard" classifications often refer to the MCPA acid or salt forms, while the ester form (this compound) is noted to be significantly more toxic epa.gov.

This compound, particularly its technical forms, has shown varying degrees of toxicity to freshwater fish. Technical MCPA 2-ethylhexyl ester (MCPA 2-EHE) is categorized as "highly toxic" to "moderately toxic" to freshwater fish under acute exposure epa.gov. A specific LC50 (96-hour) for rainbow trout exposed to MCPA 2-ethyl hexyl ester was reported as 3.2 mg/L herbiguide.com.au.

General assessments for MCPA indicate it is "slightly toxic" to freshwater fish, with reported LC50 (96-hour) values for rainbow trout ranging from 50 to 560 mg/L waterquality.gov.auapparentag.com.auorst.eduapparentag.com.au. For bluegill sunfish, an LC50 (96-hour) greater than 135 mg/L has been reported apparentag.com.au. The increased toxicity of the ester form compared to the acid and salt forms is a critical consideration for environmental risk assessment in aquatic systems waterquality.gov.auherbiguide.com.au.

Table 3: Fish Toxicity of this compound

Organism TypeSpeciesEndpointValue (mg/L)Toxicity ClassificationSource
FishRainbow TroutLC50 (96 hr)3.2- herbiguide.com.au
FishFreshwater Fish--Highly to Moderately Toxic epa.gov
FishRainbow TroutLC50 (96 hr)50 - 560Slightly Toxic apparentag.com.auorst.eduapparentag.com.au
FishBluegill SunfishLC50 (96 hr)> 135Slightly Toxic apparentag.com.au

Note: Values with asterisk () generally refer to MCPA acid or salt forms, which are less toxic than the ester form epa.govwaterquality.gov.au.

Non-Target Terrestrial Organism Effects

The impact of this compound on terrestrial ecosystems primarily concerns soil health and beneficial invertebrate populations.

MCPA and its formulations are known to be rapidly degraded by soil microorganisms, exhibiting a relatively low persistence with a reported field half-life ranging from 14 days to 1 month, influenced by soil moisture and organic matter content orst.eduapparentag.com.au. In soils with less than 10% organic matter, degradation can occur within a single day orst.eduapparentag.com.au.

This compound and its parent compound, MCPA, generally pose a low risk to beneficial terrestrial invertebrates.

For pollinators , specifically honey bees, MCPA is considered practically non-toxic. Reported oral LD50 values for MCPA are around 104 µ g/bee orst.edu. For MCPA 2-ethylhexyl ester (MCPA 2-EHE), an LD50 greater than 25 µ g/bee has been reported, further classifying it as practically non-toxic epa.gov. Another source indicates an LD50 > 200 μ g/bee for MCPA (likely referring to a salt form) kenso.com.au. MCPA 2-ethyl hexyl ester is broadly described as having "low toxicity" to bees herbiguide.com.au.

Regarding earthworms , MCPA-sodium (a salt form of MCPA) showed an LC50 of 335.0 mg/kg for Eisenia fetida in an artificial soil toxicity bioassay, classifying it as having low toxicity jeesci.com. MCPA ethyl hexyl ester is generally considered to pose a "low hazard" to earthworms apparentag.com.au.

Table 4: Toxicity of this compound to Beneficial Invertebrates

Organism TypeSpeciesEndpointValue (µ g/bee or mg/kg)Toxicity ClassificationSource
PollinatorHoney BeeOral LD50104 µ g/bee Practically Non-toxic orst.edu
PollinatorHoney BeeLD50> 25 µ g/bee Practically Non-toxic epa.gov
PollinatorHoney BeeLD50> 200 µ g/bee Not toxic kenso.com.au
EarthwormEisenia fetidaLC50335.0 mg/kgLow toxicity jeesci.com

Phytotoxic Effects on Non-Target Crop and Wild Plant Species

This compound, as an ester derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective, systemic herbicide that functions as a synthetic auxin, disrupting normal plant growth processes herts.ac.ukherts.ac.uk. Its phytotoxic effects on non-target crop and wild plant species are primarily mediated through its growth-regulating properties, leading to various morphological and physiological alterations. The potential for off-target damage is a significant concern, particularly due to spray drift and the higher volatility associated with phenoxy esters compared to their amine salts epa.govregulations.gov.

In field studies involving spring wheat (Triticum aestivum L.), MCPA application, even at recommended doses, resulted in slight but statistically significant reductions in plant height and biomass. Specifically, the stem height of spring wheat decreased by 9%, and the dry weight of both stems and roots saw a reduction of 14% researchgate.net. Despite these morphological changes, the herbicide did not significantly alter the content of photosynthetic pigments (chlorophyll a, chlorophyll (B73375) b, and carotenoids) or malondialdehyde (MDA) in the plant tissues, suggesting no significant oxidative stress at the tested concentrations lmaleidykla.ltresearchgate.net. Interestingly, some studies have reported a slight increase in spike fresh weight (by 4%) and grain fresh and dry weight (by 9% and 11%, respectively) in spring wheat after MCPA application, which could be attributed to reduced weed competition researchgate.net.

The sensitivity to MCPA can vary significantly among different non-target species and even within populations of the same species. For instance, a biotype of hemp-nettle (Galeopsis tetrahit L.) demonstrated resistance to MCPA. Dose-response studies revealed a resistance factor of 3.3, based on the reduction in total dry weight (GR50) compared to susceptible plants. This resistance was not due to differences in absorption, as both resistant and susceptible biotypes absorbed similar amounts of the herbicide. Instead, the resistant biotype exhibited a lower rate of MCPA translocation out of treated leaves to the apical meristem and roots, coupled with a higher rate of MCPA metabolism within the roots acs.orgnih.gov.

The following tables summarize some of the detailed research findings on the phytotoxic effects of MCPA (including its ethyl ester form) on non-target plants:

Table 1: Morphological Effects of MCPA on Spring Wheat (Triticum aestivum L.)

ParameterObserved Effect (Change)Significance (p-value)Source
Stem Height↓ 9%< 0.05 researchgate.net
Dry Weight (Stems)↓ 14%< 0.05 researchgate.net
Dry Weight (Roots)↓ 14%< 0.05 researchgate.net
Spike Fresh Weight↑ 4%Not specified researchgate.net
Grain Fresh Weight↑ 9%< 0.03 researchgate.net
Grain Dry Weight↑ 11%< 0.03 researchgate.net

Table 2: Resistance Factors for MCPA in Hemp-nettle (Galeopsis tetrahit L.)

HerbicideResistance Factor (GR50, based on total dry weight)Source
MCPA3.3 acs.orgnih.gov
Fluroxypyr (B1673483)8.2 acs.orgnih.gov
Dicamba (B1670444)1.7 acs.orgnih.gov
2,4-D1.6 acs.orgnih.gov
Glyphosate (B1671968)0.7 acs.orgnih.gov
Chlorsulfuron0.6 acs.orgnih.gov

Table 3: Qualitative Phytotoxic Effects of this compound Ester on Rice Plants (Oryza sativa L.)

Effect CategorySpecific ObservationsEnvironmental InfluenceSource
Growth InhibitionReduction of tillering, production of tubular and dwarfed leaves, reduction of leaf length (successive leaves)Enhanced by high or low temperature jircas.go.jp
Tissue DamageDeath of lower leavesEnhanced by high or low temperature jircas.go.jp
Root DevelopmentAberrant root formationNot specified jircas.go.jp

Toxicological Research and Health Implications

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments aim to determine a substance's potential to cause damage to genetic material (DNA) or induce mutations.

Specific evaluations for MCPA-ethyl within the EFSA database indicate a negative result for chromosomal aberration. However, data regarding gene mutation and genome mutation for this compound are not available in this database. Results for unspecified genotoxicity types were noted as mixed or ambiguous. herts.ac.uk

A study examining the mutagenicity and co-mutagenicity of this compound in the Ames assay found that while this compound itself was not mutagenic, it could enhance the mutagenic action of 2-aminoanthracene. nih.gov

Research findings pertaining to chromosomal aberration and gene mutation endpoints for this compound are summarized in the table below:

Table 1: Genotoxicity and Mutagenicity Endpoints for this compound

Assessment TypeTest SystemFinding for this compoundSource
Chromosomal Aberration (In Vitro)EFSA databaseNegative herts.ac.uk
Gene Mutation (Ames Assay)Salmonella typhimuriumNot mutagenic, but co-mutagenic with 2-aminoanthracene nih.gov
DNA Damage/RepairEFSA databaseNo data herts.ac.uk
Gene MutationEFSA databaseNo data herts.ac.uk
Genome MutationEFSA databaseNo data herts.ac.uk
Unspecified GenotoxicityMiscellaneous data sourceMixed/ambiguous results herts.ac.uk

Broader assessments that include this compound within the scope of MCPA and its esters generally conclude a lack of genotoxic potential. fao.orgfsc.go.jp

Neurotoxicity Investigations

Neurotoxicity investigations assess the potential for a substance to cause adverse effects on the nervous system.

Acute and subchronic neurotoxicity studies conducted in rats with MCPA and its esters, including MCPA 2-EHE, have observed clinical signs such as decreased arousal, impaired coordination (e.g., righting reflex), abnormal gait, reduced motor activity, ataxia, and reduced hind grip strength. who.intfao.orgregulations.gov These neurological signs were primarily attributed to acute systemic toxicity rather than a direct neurotoxic effect of the compounds. who.intfao.org A developmental neurotoxicity study in rats did not identify any concerns for developmental neurotoxicity in the pups. regulations.gov

Table 2: Neurotoxicity Findings for MCPA and Related Esters (including MCPA 2-EHE)

Study TypeTest OrganismObserved Clinical SignsPathological Findings in Nervous TissueAttribution of EffectsSource
Acute & Subchronic NeurotoxicityRatsDecreased arousal, impaired coordination (righting reflex), abnormal gait, reduced motor activity, ataxia, reduced hind grip strengthNo pathology observed in brain or nervous tissueAttributed to acute systemic toxicity, not direct neurotoxic effect who.intfao.orgregulations.gov
Developmental NeurotoxicityRatsNo concerns identified for the pupNot explicitly detailedN/A regulations.gov

Immunotoxicity Evaluations

Immunotoxicity evaluations assess a substance's potential to adversely affect the immune system.

Regulatory assessments concerning MCPA and its related forms, which encompass this compound, generally indicate no concern for immunotoxicity. Consequently, immunotoxicity testing has been recommended to be waived for these compounds. regulations.gov While a study on MCPA (the acid form) in isolated sheep leukocytes showed cytotoxicity at high concentrations, this was observed in an in vitro setting and for the parent acid. who.int

Table 3: Immunotoxicity Findings for this compound (or related MCPA forms)

Assessment TypeTest SystemFinding for this compound (or related MCPA forms)Source
Overall Immunotoxicity PotentialRegulatory AssessmentNo concern for immunotoxicity; testing recommended to be waived regulations.gov
CytotoxicityIsolated sheep leukocytesCytotoxicity observed at high concentrations (for MCPA acid, in vitro) who.int

Systemic Metabolic and Organ-Specific Responses

Hepatic and Renal Systemic Effects

Exposure to MCPA, including its ester forms like this compound, has been consistently associated with systemic effects on the hepatic (liver) and renal (kidney) systems in various animal studies. These effects are evidenced through perturbations in organ weights, clinical chemistry parameters, and histopathological observations.

Hepatic Effects

Studies in rats have demonstrated that MCPA exposure can induce increased relative liver weights. For instance, oral administration of approximately 20 mg/kg body weight per day of MCPA led to increased relative liver weights in rats. orst.eduapparentag.com.auWhile some studies reported no changes in liver weights at a dose of 60 mg/kg/day, reversible increases were observed at higher doses of 150 mg/kg/day over a three-month period. orst.eduapparentag.com.au this compound, specifically referred to as ethyl 4-chloro-2-methylphenoxyacetate, has been investigated for its impact on hepatic enzyme activities. Research indicates that this compound can potentiate the activity of hepatic lipid-metabolizing enzymes in the peroxisomal fraction of rat liver, suggesting an influence on lipid metabolism. nih.govFurthermore, oral administration of this compound at 200 mg/kg/day for two weeks in male rats resulted in increased hepatic levels of cytochrome P-450. This exposure also led to increased activities of aniline (B41778) hydroxylase by 15% and 7-ethoxycoumarin (B196162) O-deethylase by 1.5-fold. The free acid form of MCPA demonstrated even greater potency in inducing these enzyme activities. nih.govIn dogs, decreased liver function, characterized by elevated serum glutamic pyruvic transaminase (SGPT), was observed at MCPA doses as low as 3 mg/kg/day. epa.govepa.govAdditionally, histopathological alterations in the liver were observed in rabbits following high dermal doses (1.0-2.0 g). epa.govTable 1: Summary of Hepatic Effects in Animal Studies

OrganSpeciesCompoundDose (MCPA Equivalent)Observed Hepatic EffectSource
LiverRatMCPA~20 mg/kg/day (oral)Increased relative liver weight orst.eduapparentag.com.au
LiverRatThis compound200 mg/kg/day (oral)Increased hepatic cytochrome P-450, aniline hydroxylase, and 7-ethoxycoumarin O-deethylase nih.gov
LiverDogMCPA3 mg/kg/day (oral)Decreased liver function (increased ALT) epa.govepa.gov
LiverRatThis compound(not stated)Potentiated peroxisomal enzyme activity in rat liver nih.gov
LiverRabbitMCPA1 g (dermal)Histopathological changes epa.gov

Renal Effects

OrganSpeciesCompoundDose (MCPA Equivalent)Observed Renal EffectSource
KidneyRatMCPA12 mg/kg bw/day (NOAEL)No increases in creatinine (B1669602) or kidney weight fao.org
KidneyRatMCPA25, 50, 100 mg/kg/day (oral)Cytopathological changes (focal hyperplasia, interstitial nephritis, tubular dilation/hypertrophy) epa.govepa.gov
KidneyDogMCPA0.2 mg/kg bw/day (NOAEL)No change in serum creatinine and urea fao.org
KidneyDogMCPA0.75 mg/kg/dayElevated creatinine, urea, and potassium, kidney discoloration, and tubular pigment storage. epa.gov
KidneyMouseMCPA83 mg/kg bw/day (oral)Increased kidney weight, intratubular calcification, hyaline casts and tubular epithelial hyperplasia fao.org
KidneyRabbitMCPA1 g (dermal)Histopathological changes epa.gov

Plasma Protein Binding and Tissue Distribution Dynamics

The pharmacokinetic profile of this compound is largely governed by its rapid metabolism to the MCPA ion upon absorption. The distribution of the MCPA ion within the body is significantly influenced by its interaction with plasma proteins and its subsequent tissue partitioning.

Plasma Protein Binding

The MCPA ion exhibits a high affinity for plasma proteins, with binding to plasma albumin reaching approximately 85% at concentrations up to 80 µg/ml. This substantial degree of binding plays a critical role in limiting the widespread tissue distribution of the compound. who.intHuman data from acute MCPA poisoning cases have revealed that this protein binding is saturable. The Scatchard plot analysis of MCPA binding data indicated a biphasic pattern, suggesting binding to two distinct sites. The free (unbound) MCPA concentration was observed to increase when the total plasma concentration exceeded 239 mg/L. The saturation of the higher affinity binding site was estimated to occur at approximately 115 mg/L. nih.gov Furthermore, variations in blood pH can significantly alter the protein binding and tissue distribution of MCPA. Acidosis, by increasing the proportion of the non-ionized form of MCPA (which is more lipophilic due to its pKa of 3.07), facilitates its ability to readily cross cell membranes, thereby increasing intracellular concentrations. Conversely, an alkaline plasma pH is expected to decrease tissue binding and increase plasma levels of MCPA. oup.comnih.govIn vitro studies using MCPA-Na (the sodium salt of MCPA) demonstrated binding to bovine serum albumin (BSA), forming a complex primarily through electrostatic forces and hydrogen bonds, with the binding site identified as domain II of the BSA molecule. nih.gov

Tissue Distribution Dynamics

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for MCPA-ethyl and its Metabolites

Chromatographic methods serve as the backbone for separating this compound and its metabolites from complex sample matrices, enabling their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound and its acid form, MCPA, particularly given their polarity and thermal stability characteristics. Reversed-phase HPLC with UV detection, often at 280 nm, is a common approach for the analysis of MCPA fao.org. For instance, an AOAC/CIPAC method utilizes reversed-phase HPLC with UV detection at 280 nm and an internal standard for the analysis of MCPA fao.org. Various C18 columns and eluent compositions have been used, consistently employing UV detection at the same wavelength fao.org.

HPLC coupled with diode-array detection (HPLC-DAD) offers enhanced confirmation capabilities through spectral comparison, making it suitable for determining herbicides like MCPA in surface water researchgate.nettandfonline.com. Studies have demonstrated the application of HPLC-DAD for the quantitation of 4-chloro-2-methylphenoxyacetic acid (MCPA) in wheat and soil samples. This method involved extraction in acidic media and clean-up using C18 cartridges prior to HPLC-DAD detection researchgate.netnih.gov. The reported limits of detection (LOD) and quantification (LOQ) for MCPA were 0.02 ng and 0.01 mg/kg for both wheat and soil, respectively researchgate.netnih.gov. Mean recoveries for MCPA in wheat and soil ranged from 87.1% to 98.2%, with relative standard deviations (RSDs) between 0.604% and 3.44% for spiked levels of 0.01, 0.1, and 0.5 mg/kg researchgate.netnih.gov.

Another study focusing on commonly used herbicides in surface water, including MCPA, utilized reversed-phase HPLC-DAD with simultaneous separation on two columns of differing polarity (C18 and CN) to confirm identification researchgate.nettandfonline.com. Recoveries for MCPA varied from 76.0% to 99.0% using C18 disks, 75.1% to 100.0% with C18 cartridges, and 54.0% to 98.0% with SDB cartridges across concentrations of 0.025–0.4 µg L⁻¹ researchgate.nettandfonline.com. The limits of detection ranged from 0.012–0.035 µg L⁻¹ researchgate.nettandfonline.com. For very polar herbicides such as MCPA, an acidic pH during sample preparation is crucial for achieving high recovery tandfonline.com.

Table 1: HPLC-DAD Performance for MCPA in Various Matrices

MatrixLOD (MCPA)LOQ (MCPA)Recovery Range (MCPA)RSD Range (MCPA)Reference
Wheat & Soil0.02 ng0.01 mg/kg87.1% – 98.2%0.604% – 3.44% researchgate.netnih.gov
Surface Water0.012–0.035 µg L⁻¹Not specified (LOQ)54.0% – 100.0%Not specified (RSD) researchgate.nettandfonline.com

Gas Chromatography (GC) Implementations

Gas Chromatography (GC) is also applied for the analysis of MCPA and its esters, often requiring derivatization due to the polarity of the acid form. A method for the quantitative determination of residues of MCPA, MCPA DMAS (dimethylamine salt), and MCPA 2-EHE (2-ethylhexyl ester) in water utilizes capillary gas chromatography with mass selective detection (GC/MS) epa.gov. This method reported a validated limit of quantitation (LOQ) of 1.0 ng/mL for water epa.gov. Recoveries for MCPA DMAS and MCPA 2-EHE in water fortified at 1.0 ng/mL averaged 109%, 99%, and 100% respectively, falling within the EPA acceptance range of 70-120% epa.gov.

For MCPA residues, direct confirmation in real samples has been achieved by gas chromatography-mass spectrometry (GC-MS) nih.gov. In some methodologies, MCPA, HMCPA, and CCPA are methylated prior to GC-MSD analysis fao.org.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with chromatographic techniques, provides high sensitivity, selectivity, and capabilities for structural elucidation, making it indispensable for trace analysis of this compound and its transformation products.

Single and Tandem Mass Spectrometry (e.g., LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a leading method for the trace analysis of pesticides, including MCPA, in environmental water samples due to its powerful qualitative and quantitative capabilities thermofisher.comperkinelmer.com. LC-MS/MS offers unmatched sensitivity and selectivity through the use of multiple reaction monitoring (MRM) transitions perkinelmer.com. This technique is particularly suitable for polar, non-volatile, or thermally unstable compounds that are challenging for GC-MS edpsciences.org.

A multiresidue method for acidic pesticides, including MCPA, in cereals has been developed using LC-MS/MS. This method involves hydrolysis with sodium hydroxide (B78521) to release covalently bound compounds, followed by neutralization and extraction with acidified ethyl acetate (B1210297) diva-portal.org. Acceptable recoveries (70-120%) were obtained for MCPA diva-portal.org.

In the context of water analysis, LC-MS/MS methods employing solid-phase extraction (SPE) have been evaluated for screening traces of acid herbicides, including MCPA. Calibration conditions in MRM mode showed excellent linearity for MCPA in the range of 1 to 50 µg/L researchgate.net. Instrumental precision, expressed as relative standard deviation (RSD), was below 3.4%, and sensitivity ranged from 2 to 4 pg on-column for all studied herbicides researchgate.net. The method detection limit (LOD) for MCPA was reported as 0.003 µg/L, with a limit of quantification (LOQ) of 0.005 µg/L researchgate.net.

Hybrid HRAM (high-resolution accurate mass) quadrupole Orbitrap instruments, like the Orbitrap Exploris 120 mass spectrometer, enable full-scan screening followed by data-dependent MS/MS fragmentation (FS-ddMS2) for both holistic accurate mass measurements in non-target analysis and MS/MS fragment confirmation of target analytes with a single injection thermofisher.com.

Table 2: LC-MS/MS Performance for MCPA Trace Analysis

MatrixLOD (MCPA)LOQ (MCPA)Linearity Range (MCPA)Instrumental Precision (RSD)Sensitivity (on-column)Reference
Water0.003 µg/L0.005 µg/L1 – 50 µg/L< 3.4%2-4 pg researchgate.net

Identification and Structural Elucidation of Transformation Products

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for the identification and structural elucidation of transformation products and metabolites of this compound. The process of identifying unknown metabolites presents a significant challenge due to their structural diversity, including isobars and isomers uab.edumdpi.com.

Key elements for identifying chemical structures by mass spectrometry include the combination of retention time in LC, accurate mass, isotope distribution, and MS/MS product ions of a precursor ion uab.edu. High mass accuracy of many instruments (<5 ppm) aids in identifying isobaric compounds uab.edu. Interpretation of MS/MS data allows for putative identification through molecular formula determination, and further de novo structure elucidation can be performed using NMR and/or LC-MS/MS uab.edu.

For MCPA, after solvent partition and SPE clean-up, reaction with acidic methanol (B129727) yields methyl ester and methyl ether derivatives which can be analyzed by GC/MSD or hydrolyzed to MCPA free acid and HMCPA mono-methyl ether for analysis by LC/MS fao.org. This highlights the importance of MS in characterizing derivatized forms and metabolites.

Sample Preparation and Clean-up Strategies for Complex Matrices

Effective sample preparation and clean-up are critical steps to isolate this compound and its metabolites from complex matrices, remove interferences, and pre-concentrate the analytes for sensitive detection.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction, separation, and quantitative determination of herbicides, including MCPA, from various matrices like water, soil, and sediments researchgate.nettandfonline.comresearchgate.netthermofisher.comedpsciences.orgresearchgate.net. For water samples, SPE with C18 cartridges or disks is commonly employed, often requiring acidification of the sample for optimal recovery of polar herbicides like MCPA researchgate.nettandfonline.comresearchgate.netnih.gov. Online SPE systems automate the process, enhancing efficiency, reliability, and reducing labor and material inputs compared to conventional offline SPE thermofisher.com. Hydrophilic-lipophilic balance (HLB) columns are also used in online SPE for sample clean-up and pre-concentration in environmental water samples thermofisher.com.

Liquid-Liquid Extraction (LLE) is another approach, sometimes combined with derivatization. For instance, MCPA can be extracted into cyclohexane (B81311)/ethyl acetate before clean-up by Gel Permeation Chromatography (GPC) fao.org. After GPC, the extract is evaporated, methylated with acidic methanol, and then extracted into isooctane (B107328) for GC-MSD analysis fao.org.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for multi-residue pesticide analysis in complex matrices like edible oils pragolab.czhpst.cz. This method typically involves extraction with acetonitrile, which can be acidified to assist in the extraction of labile pesticides hpst.cz. Subsequent clean-up steps, such as dispersive solid-phase extraction (dSPE) using primary secondary amine (PSA), are often employed to remove co-extracted matrix components hpst.cz.

For soil samples, homogenization and blender extraction with water:acetonitrile mixtures, followed by filtration and oxidation with potassium hydroxide, are initial steps. The extract may then undergo partial clean-up via partition with chloroform (B151607) epa.gov. Further clean-up might involve acidification and re-partitioning with chloroform, followed by volume reduction and derivatization with diazomethane (B1218177) for GC analysis epa.gov. Florisil cleanup columns are also utilized, prewashed with petroleum ether, for sample clean-up epa.gov.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique for the selective isolation and pre-concentration of this compound (or its hydrolyzed form, MCPA) from complex matrices. This technique offers significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, faster processing times, and improved recovery and reproducibility scispace.com.

Principle and Sorbent Selection: SPE operates on the principle of differential partitioning of analytes between a liquid sample (mobile phase) and a solid sorbent (stationary phase). For this compound, which is a relatively non-polar ester, or its more polar acidic form (MCPA), reversed-phase sorbents are commonly utilized. Octadecyl (C18) bonded silica (B1680970) cartridges are frequently chosen due to their effectiveness in retaining moderately non-polar compounds from aqueous samples scispace.comresearchgate.netnih.govnih.govresearchgate.net. Styrene divinylbenzene (B73037) (SDB) cartridges have also been evaluated for their extraction efficiency nih.govresearchgate.net. For the acidic form of MCPA, anion exchange SPE cartridges have been successfully applied, particularly after hydrolysis of the ester nih.gov.

Methodological Considerations:

Sample Pre-treatment: The pH of the sample is a critical parameter influencing the retention of MCPA (the acid) on reversed-phase sorbents. For optimal retention of acidic compounds like MCPA on C18 cartridges, the sample is typically acidified to ensure the compound is in its neutral (un-ionized) form, which enhances its interaction with the non-polar stationary phase scispace.comchromatographyonline.comepa.gov. Conversely, for anion exchange SPE, the sample might be basified to ensure the acidic compound is in its ionized form for electrostatic interaction with the sorbent nih.gov.

Conditioning and Loading: SPE cartridges are conditioned with appropriate solvents (e.g., methanol followed by water) to activate the sorbent and ensure consistent performance scispace.comchromatographyonline.com. The sample, after pH adjustment, is then passed through the conditioned cartridge, allowing the analyte to be retained while matrix interferences are washed away.

Washing and Elution: After loading, the cartridge is washed with a weak solvent to remove weakly retained interferences without eluting the target analyte. The analyte is then eluted using a stronger solvent that disrupts the interaction between the analyte and the sorbent. Common elution solvents for MCPA and its esters include methanol, ethyl acetate, acetonitrile, or mixtures thereof, often in combination with a small percentage of acid or base to ensure complete elution scispace.comnih.govchromatographyonline.comlodz.pl.

Example Protocol (General for Phenoxy Acids, adaptable for this compound after hydrolysis): A typical SPE protocol for phenoxy acid herbicides like MCPA involves acidifying the sample (e.g., to pH < 2) followed by extraction using C18 cartridges. After loading the sample, the cartridges are washed with acidified water, and the retained analytes are eluted with an organic solvent such as methanol or ethyl acetate scispace.comresearchgate.netepa.gov. Some methods incorporate an initial hydrolysis step (acid, base, or enzymatic) to convert this compound to MCPA before SPE cleanup epa.govepa.govfao.org.

Gel Permeation Chromatography (GPC) for Interfering Substance Removal

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful cleanup technique used in the analysis of this compound, particularly for samples with high matrix content such as environmental samples, food products, and animal tissues. GPC is typically performed as a post-extraction cleanup step to remove high-molecular-weight interfering substances that could otherwise co-elute with the analyte or damage analytical instrumentation researchgate.netgilson.comgilson.com.

Mechanism and Application: GPC separates compounds based on their molecular size. Larger molecules are excluded from the pores of the stationary phase and elute faster, while smaller molecules penetrate the pores and are retained longer. This allows for the effective separation of high-molecular-weight matrix components (e.g., lipids, proteins, humic acids, pigments, cellular debris, polymers) from lower-molecular-weight analytes like this compound gilson.comgilson.com. The removal of these interferences is crucial for improving the accuracy and sensitivity of subsequent analytical measurements (e.g., GC-MSD, HPLC) and extending the lifespan of chromatographic columns gilson.comgilson.com.

Common GPC Setup and Solvents:

Stationary Phase: GPC columns are typically packed with a divinylbenzene-styrene copolymer, such as Bio Beads S-X3 or Envirobeads SX-3 resin researchgate.netgilson.com.

Mobile Phase: Organic solvents are used as the mobile phase. Common eluting solvents include mixtures of ethyl acetate and cyclohexane (e.g., 1:1 ratio) researchgate.netfao.org. Other solvents like methylene (B1212753) chloride can also be used accustandard.com.

Procedure: After initial extraction (e.g., with aqueous methanol or diethyl ether), the extract is often concentrated and then introduced into the GPC system. The high-molecular-weight interferences elute first and are diverted to waste, while the fraction containing this compound (or MCPA) is collected. This cleaned extract is then further processed (e.g., evaporated, derivatized) before final instrumental analysis epa.govfao.orgfao.org.

GPC is particularly valuable for samples where SPE alone may not adequately remove all complex matrix components, ensuring a cleaner extract for more reliable quantification accustandard.com. It can also address issues like sulfur contamination in extracts gcms.cz.

Method Validation and Performance Characteristics in Research Applications

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the generated data ujpronline.comglobalresearchonline.net. For the detection and quantification of this compound in research applications, several key performance characteristics are rigorously evaluated.

Key Validation Parameters:

Limits of Detection (LOD) and Quantitation (LOQ):

LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions globalresearchonline.neteuropa.eu.

LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision globalresearchonline.neteuropa.eu.

For MCPA, reported LOD and LOQ values vary significantly depending on the matrix and the analytical technique employed. For instance, in wheat and soil samples, LODs for MCPA have been reported as low as 0.02 ng, with LOQs at 0.01 mg/kg researchgate.net. In cereals using an Acidified QuEChERS method coupled with LC-MS/MS, LOD and LOQ were 0.005 mg/kg and 0.010 mg/kg, respectively doa.go.th. For water samples, SPE combined with HPLC-DAD has yielded LODs ranging from 0.012 to 0.035 µg/L nih.govresearchgate.net, while another study using SPE and HPLC-UV reported an LOD of 0.02 µg/mL scispace.com. In kidney tissue, an LOD of 0.02 mg/kg was achieved using LC-MS/MS nih.gov. General LOQs for MCPA residues across various matrices typically range from 0.01 to 0.05 mg/kg fao.org.

Recovery (Accuracy):

Recovery assesses the trueness of the method by comparing the amount of analyte detected to the known amount spiked into a sample matrix globalresearchonline.neteuropa.eu. It indicates how much of the analyte is successfully extracted and measured.

Research findings for MCPA and its esters show generally good recovery rates across different matrices. In wheat and soil, mean recoveries for MCPA ranged from 87.1% to 98.2% researchgate.net. Studies on cereals using Acidified QuEChERS reported recoveries between 81% and 119% doa.go.th. For water samples, C18 SPE cartridges yielded recoveries from 75.1% to 100.0% nih.govresearchgate.net, while another water study reported 95% to 107% recovery scispace.com. In kidney tissue, mean recoveries were between 82% and 93% nih.gov.

Precision:

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions globalresearchonline.neteuropa.eu. It is typically expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (%CV).

Reported precision values for MCPA analysis demonstrate good reproducibility. In wheat and soil, RSDs ranged from 0.604% to 3.44% researchgate.net. For commercial samples, an RSD of 0.11% was reported for MCPA using RP-HPLC researchgate.net. In water samples, %CV values for MCPA ranged from 5.4% to 11.7% scispace.com.

Table 1: Summary of Representative Method Validation Parameters for MCPA Analysis

ParameterMatrixAnalytical MethodValueSource
LODWheat & SoilHPLC-DAD0.02 ng researchgate.net
LOQWheat & SoilHPLC-DAD0.01 mg/kg researchgate.net
LODCerealsAcidified QuEChERS + LC-MS/MS0.005 mg/kg doa.go.th
LOQCerealsAcidified QuEChERS + LC-MS/MS0.010 mg/kg doa.go.th
LODWaterSPE + HPLC-DAD0.012–0.035 µg/L nih.govresearchgate.net
LOQWaterSPE + HPLC-UV0.02 µg/mL scispace.com
LODKidney TissueSoxhlet + SPE + LC-MS/MS0.02 mg/kg nih.gov
LOQCommercial SamplesRP-HPLC3.62 mg/L researchgate.net
RecoveryWheat & SoilHPLC-DAD87.1% – 98.2% researchgate.net
RecoveryCerealsAcidified QuEChERS + LC-MS/MS81% – 119% doa.go.th
RecoveryWater (C18 cartridges)SPE + HPLC-DAD75.1% – 100.0% nih.govresearchgate.net
RecoveryWaterSPE + HPLC-UV95% – 107% scispace.com
RecoveryKidney TissueSoxhlet + SPE + LC-MS/MS82% – 93% nih.gov
Precision (RSD)Wheat & SoilHPLC-DAD0.604% – 3.44% researchgate.net
Precision (RSD)Commercial SamplesRP-HPLC0.11% researchgate.net
Precision (%CV)WaterSPE + HPLC-UV5.4% – 11.7% scispace.com

(Note: The data tables generated here are static Markdown tables. True "interactive data tables" as might be found in a web application are beyond the capabilities of this text-based format.)

Other important validation parameters include linearity (demonstrating a proportional relationship between analyte concentration and detector response), selectivity/specificity (the ability to measure the analyte accurately in the presence of other components), and robustness (the method's capacity to remain unaffected by small, deliberate variations in method parameters) ujpronline.comglobalresearchonline.neteuropa.eu. These parameters collectively ensure that analytical methods for this compound are reliable and fit for purpose in diverse research applications.

Computational and Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies for Herbicidal Activity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical relationships between the chemical structure of a compound and its observed biological activity or physicochemical properties. For MCPA-ethyl, QSAR models can be employed to predict various parameters crucial for understanding its herbicidal potency and environmental fate.

QSAR models can correlate structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with herbicidal activity, providing insights into the structural features that contribute to its efficacy as a synthetic auxin. While specific QSAR studies for this compound's herbicidal activity were not detailed in the provided search results, the general principle applies to phenoxy herbicides. For its parent compound, MCPA, the mode of action involves mimicking plant growth hormones, leading to uncontrolled growth and plant death fishersci.ca. QSAR can help in designing or evaluating new derivatives with enhanced activity or reduced off-target effects.

In terms of environmental fate, QSAR is valuable for predicting parameters such as soil sorption coefficient (Koc), hydrolysis rates, and biodegradation half-lives. These predictions are vital for assessing the mobility, persistence, and potential for environmental accumulation of this compound. For instance, the hydrophobicity and dissociation constant, which can be estimated through QSAR, are key factors influencing a pesticide's environmental behavior nih.gov. MCPA itself is known to leach readily in most soils, with mobility increasing as organic matter content decreases wikidata.org. QSAR models can provide confidence in estimating such environmental parameters for pesticide transformation products, including esters like this compound nih.gov.

Environmental Fate Modeling and Prediction of Environmental Concentrations

Environmental fate modeling involves the use of mathematical models to simulate the transport, transformation, and distribution of chemical compounds in various environmental compartments, such as soil, water, and air. These models are crucial for predicting Predicted Environmental Concentrations (PECs), which are essential for environmental risk assessments.

For MCPA, and by extension its esters like this compound, models such as PRZM/EXAMS (Pesticide Root Zone Model / Exposure Analysis Modeling System) are utilized to predict concentrations in surface water nih.govnih.gov. These models incorporate various environmental parameters, including application rates, meteorological data, soil properties, and the compound's degradation characteristics.

Observed environmental half-lives for MCPA illustrate the type of data used in these models:

Environmental CompartmentParameter (MCPA)ValueSource
WaterPhotolytic Half-life (pH 8.3, sunlight)20–24 days wikidata.org
WaterDegradation by aquatic microorganisms (dark)13 days (total degradation) wikidata.org
SoilHalf-life15–50 days wikidata.orgnih.gov
SoilHalf-life (rapid degradation)4.5–7 days nih.gov
SoilKoc values50-62 L/kg fishersci.at

Note: While these values are for MCPA, they provide context for the behavior of its esters, which often hydrolyze to the parent acid in the environment.

The degradation of MCPA in soil is influenced by factors such as microbial activity and organic carbon content nih.gov. For instance, MCPA degraded more rapidly in soil with higher microbial activity nih.gov. Models are continuously validated against monitoring data to ensure their reliability. For example, predicted peak MCPA acid concentrations from PRZM/EXAMS models have been found comparable to observed maximum concentrations in surface water monitoring data nih.govnih.gov. The development of advanced simulation methods, such as the Pesticide Chemicals High Resolution Estimation Method (PeCHREM) combined with multimedia environmental fate models like G-CIEMS, further enhances the ability to estimate spatially and temporally variable concentrations of herbicides in the environment nih.gov.

Molecular Docking and Interaction Modeling (e.g., Auxin Receptor Binding Simulations)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., a ligand like this compound or its active form, MCPA acid) to another (e.g., a protein receptor) when bound to form a stable complex. This approach is fundamental to understanding the molecular basis of this compound's herbicidal activity.

This compound, as an ester, is typically hydrolyzed in plants to its active form, MCPA (2-methyl-4-chlorophenoxyacetic acid) herts.ac.uk. MCPA acts as a synthetic auxin, mimicking the action of natural plant growth hormones, primarily indole-3-acetic acid (IAA) fishersci.cafishersci.atfishersci.cauni.lu. Its herbicidal effect is due to its ability to disrupt normal plant growth regulation by binding to auxin receptors.

Key to this mechanism is the interaction with auxin receptor proteins, notably TRANSPORT INHIBITOR RESPONSE1 (TIR1) and AUXIN-SIGNALING F-BOX (AFB) proteins uni.lu. Molecular docking simulations are employed to visualize and quantify the binding affinity of MCPA (and other synthetic auxins) to the auxin-binding pocket of TIR1. Studies have identified critical residues within the TIR1 binding pocket, such as Arg A403 and Ser 438, which are involved in interactions with auxins like IAA and 1-naphthaleneacetic acid (NAA).

Docking simulations provide insights into:

Binding Mode: How MCPA positions itself within the receptor's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other forces with MCPA.

Selectivity and Potency: How structural variations in this compound or its derivatives might influence their binding affinity and, consequently, their herbicidal efficacy and selectivity towards different plant species.

For example, studies have shown that synthetic auxins promote the interaction between TIR1/AFB receptors and Aux/IAA proteins, leading to the degradation of Aux/IAA repressors and subsequent auxin-responsive gene expression. Molecular docking helps to understand how MCPA achieves this by fitting into the auxin-binding pocket and facilitating the formation of a co-receptor complex. Advanced methods like "tomographic docking" can further reveal the constraints and interactions encountered by ligands as they navigate the binding pocket, contributing to the understanding of receptor selectivity.

Broader Environmental Monitoring and Risk Assessment Frameworks

Environmental Monitoring Programs and Data Analysis in Water and Soil

Environmental monitoring programs for MCPA-ethyl primarily focus on its detection and dissipation in water bodies and soil, given its agricultural application. This compound, an ester of MCPA, rapidly hydrolyzes to MCPA (2-methyl-4-chlorophenoxyacetic acid) in natural waters and soil-water mixtures apparentag.com.auontosight.ai. Therefore, monitoring often tracks the presence and fate of the MCPA acid form.

Detection and Residue Levels: Analytical methods, such as High-Performance Liquid Chromatography (HPLC) with DAD detection, have been developed for quantifying MCPA residues in both wheat and soil samples. These methods typically involve extraction in acidic media and solid-phase extraction (SPE) cleanup nih.govresearchgate.net. The limits of detection (LOD) and quantification (LOQ) for MCPA in wheat and soil have been reported at 0.02 ng and 0.01 mg/kg, respectively nih.govresearchgate.net. Recoveries typically range from 87.1% to 98.2% nih.govresearchgate.net.

In environmental surveys, MCPA has been detected in surface water samples, with concentrations ranging from 0.04–0.54 µ g/litre in some US analyses who.int. It has also been found in some groundwaters, with a maximum level of 5.5 µ g/litre in Montana who.int. In Ireland, MCPA was the most frequently detected pesticide in rivers, appearing in nearly two-thirds of surveyed rivers during 2013–2015, sometimes exceeding the EU drinking water limit of 0.1 µg/L advancedsciencenews.comresearchgate.net.

Environmental Fate and Dissipation: this compound hydrolyzes quickly to MCPA in soil, with half-life values ranging between 4.5 and 16.6 hours in clay loam and sandy loam soils fao.org. A further study on aerobic metabolism of MCPA 2-EHE (2-ethylhexyl ester, a common ester form) in sandy loam soil showed a half-life of 24 days fao.org. The degradation of MCPA and its formulations in soil is rapid, primarily driven by soil microorganisms, with reported field half-lives ranging from 14 days to 1 month, influenced by soil moisture and organic matter content orst.edu. In specific field studies, MCPA dissipation half-lives in soil were calculated to be approximately 3.10 to 3.22 days nih.govresearchgate.net.

In water, MCPA is relatively stable to light breakdown, but aquatic microorganisms can rapidly degrade it. In sterilized water, the half-life due to sunlight can be about five weeks, whereas in rice paddy water, it is almost completely degraded by microorganisms in under two weeks orst.edu.

Table 1: MCPA (Parent Compound of this compound) Dissipation Half-Lives in Environmental Compartments

CompartmentConditions/NotesHalf-Life (DT50) RangeSource(s)
SoilAerobic metabolism (MCPA 2-EHE)24 days fao.org
SoilField conditions, microbial degradation14 days to 1 month orst.edu
SoilSpecific field studies (Beijing, Tianjin)3.10 - 3.22 days nih.govresearchgate.net
SoilAerobic, various soils1.5 - 26 days researchgate.net
WaterSterilized, sunlight~5 weeks orst.edu
WaterRice paddy, aquatic microorganisms<2 weeks orst.edu
SoilMCPA ethylhexyl ester hydrolysis< 7 days apparentag.com.au

MCPA's mobility in soil is generally high, and it can readily leach in most soils, though its mobility decreases with increasing organic matter content apparentag.com.auwho.intorst.edu. Despite rapid degradation, MCPA and other phenoxy herbicides have been detected in surface, ground, and well water, sometimes exceeding regulatory limits researchgate.net.

Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment for this compound involves evaluating its potential harm to non-target organisms in aquatic and terrestrial environments. Since this compound rapidly hydrolyzes to MCPA, assessments often focus on the toxicity of the MCPA acid form, noting that the ester forms can exhibit higher toxicity to aquatic trophic levels waterquality.gov.au.

Aquatic Ecotoxicity: MCPA is generally considered slightly toxic to freshwater fish, with reported LC50 values for rainbow trout ranging from 117 to 232 mg/L orst.edu. However, the ester form of MCPA (including this compound) is noted to exhibit higher toxicity to fish and invertebrates compared to the acid or salt forms waterquality.gov.au. For instance, the LC50 for rainbow trout exposed to MCPA ethyl hexyl ester is reported between 50 and 560 mg/L apparentag.com.au. MCPA is practically non-toxic to freshwater invertebrates and estuarine/marine organisms orst.edu.

Studies on non-target aquatic macrophytes, such as Hydrilla verticillata, have shown that MCPA can induce chlorosis and oxidative stress, leading to growth decline at concentrations ranging from 10 to 1000 µg/L nih.gov. Risk analysis using Predicted Environmental Concentration/Predicted No Effect Concentration (PEC:PNEC) ratios, Hazard Quotient (HQ), and Hazard Index (HI) has indicated high environmental risk values for MCPA to H. verticillata nih.gov.

Table 2: Acute Aquatic Toxicity of MCPA (and its ester) to Non-Target Organisms

Organism GroupCompound/FormEndpoint (LC50/EC50)Concentration Range (mg/L or µg/L)Source(s)
Freshwater FishMCPA (acid)LC50117 - 232 mg/L (Rainbow Trout) orst.edu
Freshwater FishMCPA (acid)LC501500 µg/L (Lepomis macrochirus) waterquality.gov.au
Freshwater FishMCPA (acid)LC503200 - 1,647,000 µg/L (Oncorhynchus mykiss) waterquality.gov.au
Freshwater FishThis compound hexyl esterLC5050 - 560 mg/L (Rainbow Trout) apparentag.com.au
Freshwater InvertebratesMCPAPractically nontoxic- orst.edu
Green AlgaMCPAGrowth EC50160,095 µg/L (Scenedesmus vacuolatus) waterquality.gov.au
AmphibianMCPALC50>3,000,000 µg/L (Xenopus laevis) waterquality.gov.au
Aquatic MacrophyteMCPAGrowth decline, chlorosis, oxidative stress10 - 1000 µg/L (Hydrilla verticillata) nih.gov

Terrestrial Ecotoxicity: MCPA is moderately toxic to wildfowl, with an LD50 of 377 mg/kg in bobwhite quail orst.edu. It is considered non-toxic to bees, with an oral LD50 of 104 µ g/bee orst.edu. The EPA has conducted risk assessments for MCPA, including its 2-EHE formulation, for risks to aquatic and terrestrial organisms, utilizing available monitoring data and environmental modeling regulations.gov. For terrestrial plants, toxicity data for MCPA 2-EHE indicates EC25 values of 0.010 lbs ae/acre for monocot emergence and 0.038 lbs ae/acre for monocot vegetative vigor epa.gov.

Table 3: Terrestrial Toxicity of MCPA (and its ester) to Non-Target Organisms

Organism GroupCompound/FormEndpoint/EffectResult (LD50/EC25)Source(s)
WildfowlMCPALD50377 mg/kg (Bobwhite Quail) orst.edu
BeesMCPAOral LD50104 µ g/bee orst.edu
Terrestrial MonocotsMCPA 2-EHEEmergence EC250.010 lbs ae/acre epa.gov
Terrestrial MonocotsMCPA 2-EHEVegetative Vigor EC250.038 lbs ae/acre epa.gov

Future Research Directions and Emerging Challenges

Addressing Multi-Stressor Interactions and Co-Contaminant Effects

Additive Effects: Occur when the combined effect of multiple stressors is equal to the sum of their individual effects calstate.edu.

Synergistic Effects: Characterized by a cumulative effect greater than the sum of individual effects, often observed when stressors exhaust an organism's limited energy or resources to restore homeostasis calstate.eduresearchgate.net.

Antagonistic Effects: Result in a cumulative effect smaller than the sum of individual effects, potentially occurring when stressors compete for the same receptors calstate.edu.

While general research on multiple stressors in aquatic ecosystems, including pesticides, highlights the importance of these interactions calstate.eduresearchgate.netulisboa.ptnih.govnih.gov, specific detailed findings on MCPA-ethyl's multi-stressor interactions are less commonly reported. This compound is often co-formulated with other herbicides, such as bromoxynil (B128292) octanoate, bromoxynil heptanoate, and fenoxaprop-p-ethyl (B1329639) regulations.gov. This co-application inherently leads to co-exposure in the environment, necessitating studies that move beyond single-substance assessments to evaluate the combined effects of these mixtures on non-target organisms and ecosystem processes. Future research should focus on:

Investigating the joint toxicity and environmental fate of this compound in combination with other commonly co-applied pesticides or environmental pollutants (e.g., heavy metals, nutrient loads, changing temperature regimes).

Developing predictive models that can accurately forecast the outcomes of multi-stressor scenarios involving this compound, moving beyond simplified additive assumptions.

Assessing the long-term ecological consequences of chronic exposure to low concentrations of this compound in complex mixtures, considering potential for subtle, cumulative impacts on biodiversity and ecosystem function.

Development of Sustainable Weed Management Strategies Minimizing Environmental Burden

Minimizing the environmental burden of herbicides like this compound requires a shift towards more sustainable weed management strategies. This involves reducing reliance on chemical inputs and integrating diverse control methods.

Key research directions include:

Agri-Environmental Schemes: Evaluating the effectiveness of agri-environmental schemes that incentivize farmers to adopt practices that reduce pesticide pollution. A study demonstrated that an agri-environmental scheme promoting glyphosate (B1671968) application by weed wiping as a substitute for boom spraying of MCPA could lead to a reduction in MCPA concentrations in river catchments nih.gov. Such schemes require further optimization and widespread participation to achieve substantial environmental benefits.

Innovative Approaches for Enhanced Herbicide Degradation and Environmental Remediation

Despite efforts to minimize environmental release, this compound and its degradation products can persist in the environment, necessitating effective remediation strategies. Research into innovative degradation and removal technologies is crucial for safeguarding water resources and ecosystems.

Current and future approaches include:

Adsorption Techniques: Utilizing materials with high affinity for organic compounds, such as granular activated carbon (GAC), to adsorb this compound from contaminated water arviatechnology.comcanada.ca. While effective, research continues on developing more sustainable and regenerable adsorbent materials.

Membrane Filtration: Techniques like reverse osmosis (RO) and nanofiltration (NF) can effectively remove this compound from water. RO can achieve removal efficiencies typically exceeding 99%, while NF shows removal rates from >65% to 100% arviatechnology.comresearchgate.netcanada.ca. Future research focuses on optimizing membrane performance, reducing energy consumption, and mitigating fouling.

Bioremediation: Harnessing the metabolic capabilities of microorganisms to degrade this compound. Certain bacterial strains, such as Alcaligenes eutrophus and Sphingobium sp., have shown promise in degrading MCPA and related compounds researchgate.netresearchgate.netdntb.gov.ua. Studies have demonstrated significant biodegradation of MCPA in soil using specific microbial strains, with rates of 80% within 2 days in soil and 5 days in sand using zeolite-supported biofilms researchgate.net. Future research aims to identify and engineer highly efficient microbial consortia, optimize environmental conditions for biodegradation, and develop bioaugmentation strategies for contaminated sites.

Phytoremediation: Exploring the use of plants to absorb, sequester, or degrade this compound from soil and water. This is an emerging area that could offer cost-effective and environmentally friendly remediation solutions.

These research avenues collectively aim to mitigate the environmental footprint of this compound, ensuring its continued utility in agriculture while safeguarding ecological health.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound17603 nih.govuni.lu
MCPA17603 (Note: this compound is a derivative of MCPA, and some sources refer to MCPA itself with this CID in broader contexts or when discussing the acid form's properties, but 17603 specifically refers to this compound) nih.govuni.lu
2,4-D6077 nih.gov

Data Tables

Table 1: Environmental Half-Lives of MCPA and its Esters in Soil

Compound/FormulationSoil Type/ConditionsHalf-LifeSource
MCPA (acid)General (soil)14 days to 1 month orst.edu
MCPA (acid)Slightly acidic to slightly alkaline soils5-6 days orst.edu
MCPA (acid)<10% organic matter soil1 day orst.edu
MCPA (acid)>10% organic matter soil3-9 days orst.edu
MCPA (acid)Beijing (soil)3.22 days researchgate.net
MCPA (acid)Tianjin (soil)3.10 days researchgate.net
MCPA 2-EHE (ester)Clay loam soil4.5-16.6 hours (hydrolysis) fao.org
MCPA 2-EHE (ester)Sandy loam soil4.5-16.6 hours (hydrolysis) fao.org
MCPA 2-EHE (ester)Sandy loam soil24 days (aerobic metabolism) fao.org

Table 2: Reported Removal Efficiencies for MCPA from Water

MethodEfficiency RangeSource
Reverse Osmosis (RO)>99% arviatechnology.com
Nanofiltration (NF)>65% to 100% canada.ca
Oxidation & AOPs60% to >90% canada.ca
Biological Filtration40% to 100% canada.ca
Bioremediation (Sphingobium sp. E41)≥60% (lab soil), ≥48% (field soil) researchgate.net
Bioremediation (Zeolite-supported biofilms)80% (within 2 days in soil, 5 days in sand) researchgate.net

Q & A

Q. How can researchers systematically map knowledge gaps in this compound’s sublethal effects?

  • Methodological Answer : Develop a PICO (Population, Intervention, Comparison, Outcome) framework to structure literature searches. Use bibliometric tools (e.g., VOSviewer) to visualize understudied endpoints (e.g., endocrine disruption in amphibians). Prioritize studies with mechanistic hypotheses over correlative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.